molecular formula C9H12N2O3S B15260414 5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid

5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B15260414
M. Wt: 228.27 g/mol
InChI Key: GEFPFZYQVCNMBU-UHFFFAOYSA-N
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Description

5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a morpholine group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use in various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid include other thiazole derivatives and morpholine-containing compounds. Examples include:

  • 2-(Morpholin-4-yl)-1,3-thiazole-4-carboxylic acid
  • 5-Methyl-1,3-thiazole-4-carboxylic acid
  • 2-(Morpholin-4-yl)-1,3-thiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

5-methyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3S/c1-6-7(8(12)13)10-9(15-6)11-2-4-14-5-3-11/h2-5H2,1H3,(H,12,13)

InChI Key

GEFPFZYQVCNMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2CCOCC2)C(=O)O

Origin of Product

United States

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